Cas no 4138-37-8 (N-(butan-2-yl)-4-nitroaniline)

N-(butan-2-yl)-4-nitroaniline is a nitro-substituted aniline derivative characterized by the presence of a sec-butyl group attached to the nitrogen atom of the aniline ring. This compound is of interest in organic synthesis due to its role as an intermediate in the preparation of more complex aromatic amines and azo compounds. The nitro group enhances its reactivity, making it useful in electrophilic substitution and reduction reactions. Its structural features allow for selective functionalization, which is valuable in pharmaceutical and agrochemical research. The compound is typically handled under controlled conditions due to its potential sensitivity to light and heat. Proper storage in a cool, dry environment is recommended to maintain stability.
N-(butan-2-yl)-4-nitroaniline structure
N-(butan-2-yl)-4-nitroaniline structure
Product Name:N-(butan-2-yl)-4-nitroaniline
CAS No:4138-37-8
MF:C10H14N2O2
MW:194.230362415314
CID:333449
PubChem ID:304043
Update Time:2025-05-27

N-(butan-2-yl)-4-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-(1-methylpropyl)-4-nitro-
    • N-butan-2-yl-4-nitroaniline
    • AC1L742Y
    • N-(butan-2-yl)-4-nitroaniline
    • N-(sec-butyl)-4-nitroaniline
    • N-< 4-Nitro-phenyl> -sek.-Butylamin
    • NSC194878
    • N-sec-Butyl-4-nitro-anilin
    • N-sec-butyl-4-nitro-aniline
    • EN300-164351
    • NSC-194878
    • N-(s-butyl)-4-nitroaniline
    • DTXSID00307743
    • CS-0287282
    • 4138-37-8
    • AKOS008922457
    • Inchi: 1S/C10H14N2O2/c1-3-8(2)11-9-4-6-10(7-5-9)12(13)14/h4-8,11H,3H2,1-2H3
    • InChI Key: QOBVERLJVQAUPG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)NC(C)CC)=O

Computed Properties

  • Exact Mass: 194.10562
  • Monoisotopic Mass: 194.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • Density: 1.138
  • Boiling Point: 321.3°C at 760 mmHg
  • Flash Point: 148.1°C
  • Refractive Index: 1.573
  • PSA: 55.17
  • LogP: 3.40140

N-(butan-2-yl)-4-nitroaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-164351-0.05g
N-(butan-2-yl)-4-nitroaniline
4138-37-8
0.05g
$612.0 2023-05-26
Enamine
EN300-164351-0.1g
N-(butan-2-yl)-4-nitroaniline
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$640.0 2023-05-26
Enamine
EN300-164351-0.25g
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$670.0 2023-05-26
Enamine
EN300-164351-0.5g
N-(butan-2-yl)-4-nitroaniline
4138-37-8
0.5g
$699.0 2023-05-26
Enamine
EN300-164351-1.0g
N-(butan-2-yl)-4-nitroaniline
4138-37-8
1g
$728.0 2023-05-26
Enamine
EN300-164351-2.5g
N-(butan-2-yl)-4-nitroaniline
4138-37-8
2.5g
$1428.0 2023-05-26
Enamine
EN300-164351-5.0g
N-(butan-2-yl)-4-nitroaniline
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$2110.0 2023-05-26
Enamine
EN300-164351-10.0g
N-(butan-2-yl)-4-nitroaniline
4138-37-8
10g
$3131.0 2023-05-26
Enamine
EN300-164351-50mg
N-(butan-2-yl)-4-nitroaniline
4138-37-8
50mg
$227.0 2023-09-22
Enamine
EN300-164351-100mg
N-(butan-2-yl)-4-nitroaniline
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$238.0 2023-09-22
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